molecular formula C5H4ClNOS B1390150 4-Methyl-1,3-thiazole-2-carbonyl chloride CAS No. 79312-42-8

4-Methyl-1,3-thiazole-2-carbonyl chloride

Cat. No.: B1390150
CAS No.: 79312-42-8
M. Wt: 161.61 g/mol
InChI Key: SGXFKGABJPKDAK-UHFFFAOYSA-N
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Description

4-Methyl-1,3-thiazole-2-carbonyl chloride is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is notable for its applications in organic synthesis and pharmaceutical research due to its reactive carbonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,3-thiazole-2-carbonyl chloride typically involves the chlorination of 4-Methyl-1,3-thiazole-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, which results in the formation of the carbonyl chloride derivative.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar route but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,3-thiazole-2-carbonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-Methyl-1,3-thiazole-2-carboxylic acid.

    Condensation Reactions: It can react with amines to form amides, which are valuable intermediates in pharmaceutical synthesis.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.

    Catalysts: In some cases, catalysts like pyridine are used to enhance the reaction rate.

Major Products:

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

4-Methyl-1,3-thiazole-2-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Methyl-1,3-thiazole-2-carbonyl chloride is primarily based on its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of amides, esters, and other derivatives, which can have specific biological activities depending on their structure.

Comparison with Similar Compounds

    4-Methyl-1,3-thiazole-2-carboxylic acid: The precursor to 4-Methyl-1,3-thiazole-2-carbonyl chloride.

    2-Aminothiazole: Another thiazole derivative with significant biological activity.

    Thiazole: The parent compound of the thiazole family.

Uniqueness: this compound is unique due to its carbonyl chloride group, which imparts high reactivity and versatility in chemical synthesis

Properties

IUPAC Name

4-methyl-1,3-thiazole-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNOS/c1-3-2-9-5(7-3)4(6)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXFKGABJPKDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10664551
Record name 4-Methyl-1,3-thiazole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79312-42-8
Record name 4-Methyl-2-thiazolecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79312-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1,3-thiazole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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